Pentafluoropropionyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in several papers. For instance, the synthesis of dialkylamino compounds of group 14 elements with benzamidinate ligands treated with pentafluoropyridine is described, showing different reactivity based on the metal atom involved . Another study demonstrates the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids to acyl fluorides, which can be further used in one-pot amide bond formation . Additionally, the synthesis of bis(pentafluorophenyl)boron fluoride and its reactions with various lithium compounds to form ligands for titanium and zirconium complexes is reported .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized using techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray structural analysis. For example, the tin fluoride compound synthesized in one study was characterized by these methods, revealing an asymmetric dimer with weak interactions . The structural analysis of pentafluorophenyl derivatives also provides insights into the electronic interactions of the substituents .
Chemical Reactions Analysis
The reactivity of fluorinated compounds varies with the structure and the substituents. Pentafluoropyridine undergoes oxidative addition with Si(II) and Ge(II) atoms, while substitution reactions occur with Sn(II) atoms . Pentafluorophenylxenon(II) cation is another example of a stable system with a xenon-carbon bond, showcasing the electrophilic transfer reactivity of pentafluorophenyl groups . The synthesis and rearrangement of perfluoroisopropylpyridines also highlight the intermolecular mechanisms involved in fluoride-ion-initiated reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their high electronegativity and the ability to form stable bonds. The fluorine chemical shifts and coupling constants in pentafluorophenyl derivatives correlate with the pi-electron donor or acceptor character of the substituents, affecting their chemical shifts and reactivity . The synthesis of poly(pentafluorophenylmethylsiloxane) demonstrates the potential for unusual properties such as permeability and surface activity due to the high fluorine content .
Scientific Research Applications
Deoxyfluorination and Amide Bond Formation Pentafluoropropionyl fluoride has been used in the deoxyfluorination of carboxylic acids to acyl fluorides, a process critical in organic synthesis. This method allows the formation of acyl fluorides from various acids under mild conditions. Furthermore, pentafluoropropionyl fluoride is utilized in a one-pot amide bond formation process, providing a straightforward route to amides (Brittain & Cobb, 2021).
Ionic Gate Development The development of an anion-regulated synthetic nanochannel involving pentafluoropropionyl fluoride showcases its application in fluoride-driven ionic gates. These gates are significant in biosensors, water quality monitoring, and drug delivery, demonstrating the versatility of pentafluoropropionyl fluoride in various scientific applications (Liu et al., 2014).
Catalytic Hydrodefluorination Pentafluoropropionyl fluoride is involved in the synthesis and reactivity of low-coordinate iron(II) fluoride complexes. These complexes are important in catalytic applications like C-F bond activation and fluorocarbon functionalization, demonstrating the compound's critical role in advanced chemical processes (Vela et al., 2005).
Thermal Rearrangement in Chemical Synthesis The compound's role in the thermal rearrangement of trifluoromethyl trifluorovinyl ether to pentafluoropropionyl fluoride under specific conditions is significant in chemical synthesis, highlighting its utility in the formation of various acyl fluorides (Zompatori & Tortelli, 2004).
Energy Storage and Conversion Pentafluoropropionyl fluoride is relevant in the research of energy storage and conversion, particularly in Li-ion technology. Its involvement in enhancing the energy stored in commercial cells is a testament to its significance in the growing field of sustainable energy (Conte & Pinna, 2014).
Fluoride Anion Recognition and Sensing The compound's relevance in the recognition and sensing of fluoride anions, crucial for environmental and health monitoring, is another area where pentafluoropropionyl fluoride shows its versatility (Cametti & Rissanen, 2009).
Synthesis of High-Purity AsF5 Pentafluoropropionyl fluoride is involved in the synthesis of high-purity arsenic pentafluoride, AsF5, indicating its utility in the synthesis of other important fluorine compounds (Emara, Lehmann, & Schrobilgen, 2005).
Radiofluorination in Medical Imaging The compound plays a role in radiofluorination techniques used in positron emission tomography (PET), a crucial aspect of modern medical imaging (Rotstein et al., 2014).
In Vivo Biofluorination Innovative research has demonstrated the use of pentafluoropropionyl fluoride in in vivo biofluorination processes, expanding the possibilities in biotechnology and pharmaceuticals (Calero et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLKCNTDGWDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059968 | |
Record name | Perfluoropropionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
Record name | Pentafluoropropionyl fluoride | |
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URL | https://haz-map.com/Agents/16424 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Pentafluoropropionyl fluoride | |
CAS RN |
422-61-7 | |
Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropropionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoropropionyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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